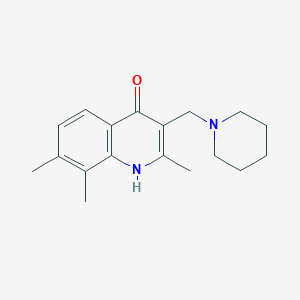![molecular formula C10H10N6S B5602154 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported, showcasing a variety of methods to construct complex structures. For example, Draper and Castle (1983) detailed the synthesis of 4-(3,5-dimethylpyrazol-1-yl)-v-triazolo[4,5-d]pyridazine and its derivatives, illustrating foundational techniques in synthesizing triazolo-pyridazine compounds with potential biological activities (Draper & Castle, 1983). These methodologies often involve multi-step reactions, utilizing starting materials such as pyrazolyl ethanones and aminotriazolethiols to construct the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that incorporate nitrogen atoms. The structure determination is typically achieved through spectroscopic techniques, including NMR and X-ray crystallography. Salem et al. (2016) provide insights into the structural aspects of novel triazolo-thiadiazines, which share a similar heterocyclic motif (Salem et al., 2016). These studies underline the importance of precise structural elucidation in understanding the chemical behavior of such compounds.
Chemical Reactions and Properties
Heterocyclic compounds like "6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione" undergo a variety of chemical reactions, including cyclocondensation and nucleophilic substitution. Desenko et al. (1998) explored cyclocondensation reactions involving triazolo-pyrimidines, revealing pathways to synthesize novel compounds with potential biological activity (Desenko et al., 1998). These reactions are crucial for the functionalization of the core structure and for introducing diverse substituents that can modulate the compound's physical and chemical properties.
Aplicaciones Científicas De Investigación
Antiviral Activity
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives have demonstrated potential in antiviral applications. Specifically, some of these compounds have shown promising activity against the hepatitis A virus (HAV). A study conducted by Shamroukh and Ali (2008) detailed the synthesis of various triazolo[4,3-b]pyridazine derivatives and their subsequent testing against HAV, revealing notable antiviral properties (Shamroukh & Ali, 2008).
Antibacterial Properties
Compounds related to 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have shown efficacy in combating bacterial infections. Govori et al. (2009) synthesized various triazole-thiones with similar structures and reported their antibacterial properties, suggesting a potential application of such compounds in fighting bacterial infections (Govori et al., 2009).
Anticancer Potential
Recent studies have explored the anticancer potential of triazolo-pyridazine derivatives. Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally related to this compound. They found that these compounds exhibited significant anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Pei et al., 2022).
Antimicrobial Activities
Some derivatives of this compound have been shown to possess significant antimicrobial activities. El-Salam et al. (2013) synthesized heterocyclic compounds based on pyridazine-thione and reported high responsiveness against both gram-positive and gram-negative bacteria, as well as fungi. This suggests a broad spectrum of antimicrobial applications for these compounds (El-Salam et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6S/c1-6-5-7(2)15(13-6)9-4-3-8-11-12-10(17)16(8)14-9/h3-5H,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOFTCHHLFURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NNC3=S)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

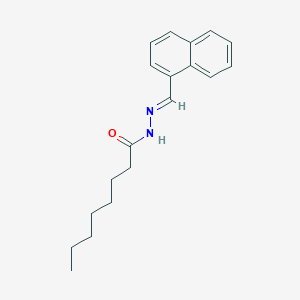
![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
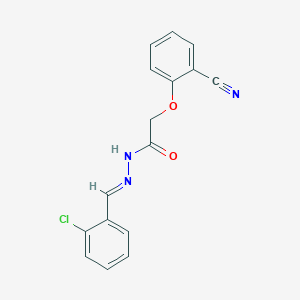
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)
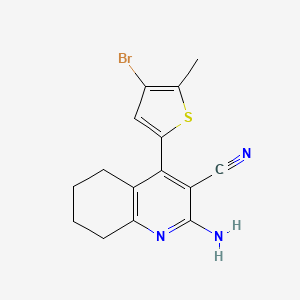
![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)
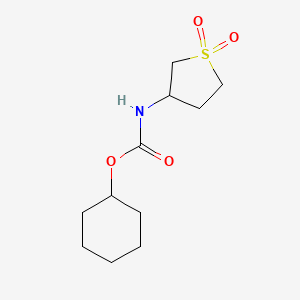
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)
